Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate
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Description
Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. MMBC is a member of the benzofuran class of synthetic cannabinoids, which are structurally similar to the active compounds found in the cannabis plant.
Scientific Research Applications
Hydrogen Bonding in Epoxy Resins
Research on the influence of hydrogen bonding interactions on the properties of furan-based epoxy resins, such as those related to "Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate," reveals the crucial role these interactions play in determining thermal properties. The study of biobased epoxy together with its petroleum-based analogues highlighted the significant impact of hydrogen bonding on thermal and mechanical properties, showcasing the potential of furan-based compounds in developing advanced materials with desired thermal characteristics (Shen et al., 2017).
Synthesis and Reactivity
In the realm of organic synthesis, research on the synthesis of fluorine-containing benzo[b]furans and related compounds through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions underscores the versatility of furan derivatives in creating complex molecular architectures. This research not only showcases the reactivity of such compounds but also opens pathways for the development of novel synthetic strategies for furan-based molecules (Ramarao et al., 2004).
Novel Annulation Methods
The development of new synthetic methods, such as Pd(II)-mediated cascade carboxylative annulation for constructing benzo[b]furan-3-carboxylic acids, illustrates the continuous evolution of synthetic organic chemistry. These methodologies enable the efficient formation of complex molecules from simpler precursors, demonstrating the potential of furan derivatives in synthetic organic chemistry (Liao et al., 2005).
Transition-Metal-Free Synthesis
The transition-metal-free synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates highlights a move towards more sustainable and less toxic synthetic processes. Such methodologies not only provide access to furan-based compounds but also align with the principles of green chemistry by avoiding the use of heavy metals (Kang et al., 2015).
properties
IUPAC Name |
propan-2-yl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(2)8-9-20-14-6-7-16-15(10-14)17(13(5)22-16)18(19)21-12(3)4/h6-8,10,12H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSDRJWQZQBJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC=C(C)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate |
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